molecular formula C10H13NO4S B362353 N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide CAS No. 314768-70-2

N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide

Cat. No.: B362353
CAS No.: 314768-70-2
M. Wt: 243.28g/mol
InChI Key: RKKBQRXZWISQEY-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader historical progression of heterocyclic chemistry research that began in earnest during the mid-twentieth century. The compound was first documented in chemical databases in 2005, reflecting the growing sophistication of synthetic organic chemistry techniques that enabled the construction of complex multi-heterocyclic systems. This timeline coincides with significant advances in heterocyclic compound synthesis, particularly those involving sulfur-containing ring systems and furan derivatives.

The historical significance of this compound lies within the context of expanding research into furan-2-carboxamides, which have gained considerable attention due to their potential biological activities. Research published in recent years has demonstrated that furan-2-carboxamides represent viable alternatives to more labile furanone systems, offering improved stability while maintaining biological relevance. This development marked a crucial shift in medicinal chemistry approaches, where bioisosteric replacement strategies became increasingly important for drug design and development.

The synthetic methodologies required to produce this compound reflect decades of advancement in heterocyclic synthesis. The compound's creation required the integration of multiple synthetic strategies, including furan ring formation, sulfur dioxide incorporation into cyclic systems, and carboxamide bond formation. These techniques evolved significantly from earlier heterocyclic synthesis methods, demonstrating the progressive sophistication of organic synthetic chemistry.

Chemical Classification within Heterocyclic Carboxamides

This compound belongs to the broad category of heterocyclic carboxamides, which are characterized by the presence of at least one heterocyclic ring system connected to a carboxamide functional group. According to established chemical classification systems, this compound falls under the Chemical Patent Classification definition for heterocyclic compounds containing nitrogen, oxygen, and sulfur heteroatoms.

The compound exhibits characteristics of multiple heterocyclic classifications. The furan component represents a five-membered oxygen-containing heterocycle, while the dioxothiolan moiety constitutes a five-membered sulfur-containing heterocycle with additional oxygen functionality. This dual heterocyclic nature places the compound within a specialized subset of multi-heterocyclic carboxamides that have gained significant research attention due to their enhanced biological activities compared to single-ring systems.

Within the broader context of heterocyclic carboxamides, this compound represents an example of structure-based drug design principles, where multiple pharmacophoric elements are combined to enhance biological activity. Five-membered heterocycles have been identified as crucial structural components in various therapeutic agents, with their physicochemical properties significantly influencing biological activity, pharmacokinetic profiles, and toxicological characteristics.

Heterocyclic Classification Ring System Heteroatoms Structural Role
Furan-2-carboxamide Five-membered ring Oxygen Primary pharmacophore
Dioxothiolan Five-membered ring Sulfur, Oxygen Secondary modifying group
Carboxamide Functional group Nitrogen, Oxygen Connecting linker

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated by the Chemical Abstracts Service number 314768-70-2, providing a unique identifier within chemical databases. The molecular formula C₁₀H₁₃NO₄S indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 243.28 grams per mole.

Alternative nomenclature systems provide additional naming conventions for this compound. The compound is also known as N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide, which emphasizes the tetrahydrothiophene dioxide structure. Additional systematic names include N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide and N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide.

The compound's structural identity is further defined by its Simplified Molecular Input Line Entry System representation: CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CO2. This notation provides a standardized method for representing the compound's connectivity and stereochemistry. The International Chemical Identifier key RKKBQRXZWISQEY-UHFFFAOYSA-N serves as an additional unique identifier within global chemical databases.

Identification Parameter Value
Chemical Abstracts Service Number 314768-70-2
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
International Chemical Identifier Key RKKBQRXZWISQEY-UHFFFAOYSA-N
Creation Date in Databases July 19, 2005
Last Modification Date May 18, 2025

Significance in Heterocyclic Chemistry Research

This compound holds particular significance within contemporary heterocyclic chemistry research due to its representation of advanced synthetic methodologies and its potential as a model compound for structure-activity relationship studies. The compound exemplifies the current trend toward multi-heterocyclic systems that combine different ring types to achieve enhanced biological or chemical properties.

Recent research developments have highlighted the importance of furan-2-carboxamides as alternatives to traditional furanone-based compounds. Studies have demonstrated that furan-2-carboxamides offer improved metabolic stability while maintaining biological activity, making them valuable scaffolds for pharmaceutical development. This research has shown that compounds containing furan-2-carboxamide moieties can exhibit significant antibiofilm activity against pathogenic bacteria, with some derivatives showing inhibition rates exceeding fifty percent.

The compound's structural complexity also makes it significant for understanding heterocyclic compound reactivity and interactions. The presence of both electron-rich furan and electron-deficient sulfone functionalities within the same molecule provides opportunities for studying intramolecular interactions and conformational preferences. This dual nature has implications for computational chemistry studies and molecular modeling efforts aimed at understanding heterocyclic compound behavior.

Furthermore, the compound serves as an example of the broader significance of five-membered heterocycles in drug design and development. Research has established that five-membered heterocycles containing nitrogen, oxygen, and sulfur atoms are among the most commonly employed structural motifs in medicinal chemistry. The physicochemical properties imparted by these heterocycles, including hydrogen bonding capacity, molecular weight, and lipophilicity, directly influence biological activity and pharmacokinetic characteristics.

Research Significance Area Specific Contribution Impact on Field
Synthetic Methodology Multi-heterocyclic construction Advanced synthetic strategies
Structure-Activity Relationships Furan-carboxamide versus furanone Improved stability profiles
Biological Activity Antibiofilm properties Alternative therapeutic approaches
Computational Chemistry Conformational studies Molecular modeling validation

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11(8-4-6-16(13,14)7-8)10(12)9-3-2-5-15-9/h2-3,5,8H,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKBQRXZWISQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Tetrahydrothiophene Derivatives

Thiolane-1,1-dioxide (sulfolane derivatives) is typically synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). For example:

Tetrahydrothiophene+H2O2AcOH, 50°CThiolane-1,1-dioxide(Yield: 85–92%)[1][4]\text{Tetrahydrothiophene} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH, 50°C}} \text{Thiolane-1,1-dioxide} \quad (\text{Yield: 85–92\%})

The 3-amino-thiolane-1,1-dioxide intermediate is then obtained through nitration followed by reduction or direct amination under acidic conditions.

Table 1: Oxidation Methods for Thiolane-1,1-Dioxide Synthesis

Oxidizing AgentSolventTemperature (°C)Yield (%)
H₂O₂ (30%)AcOH5085–92
mCPBADCM2578–85
OzoneMeOH-2065–70

Synthesis of N-Methylfuran-2-Carboxamide

Carboxamide Formation via Acyl Chloride Intermediates

Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with methylamine yields N-methylfuran-2-carboxamide:

Furan-2-carboxylic acid+SOCl2Furan-2-carbonyl chlorideCH3NH2N-Methylfuran-2-carboxamide(Yield: 70–80%)[1][6]\text{Furan-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Furan-2-carbonyl chloride} \xrightarrow{\text{CH}3\text{NH}_2} \text{N-Methylfuran-2-carboxamide} \quad (\text{Yield: 70–80\%})

Alternative Route Using Mixed Carbonates

A patent-pending method employs dimethyl carbonate (DMC) as a green methylating agent:

Furan-2-carboxamide+DMCK2CO3,DMFN-Methylfuran-2-carboxamide(Yield: 65–72%)[3]\text{Furan-2-carboxamide} + \text{DMC} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-Methylfuran-2-carboxamide} \quad (\text{Yield: 65–72\%})

Coupling Strategies for Final Assembly

Nucleophilic Acyl Substitution

The thiolane-3-amine reacts with N-methylfuran-2-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere:

Thiolane-3-amine+Furan-2-carbonyl chlorideEt3NN-(1,1-Dioxothiolan-3-yl)-N-methylfuran-2-carboxamide(Yield: 60–68%)[1][6]\text{Thiolane-3-amine} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} \quad (\text{Yield: 60–68\%})

Reductive Amination

An alternative approach couples furan-2-carbaldehyde with thiolane-3-amine followed by methylation:

Furan-2-carbaldehyde+Thiolane-3-amineNaBH4Imine IntermediateCH3ITarget Compound(Yield: 55–62%)[4]\text{Furan-2-carbaldehyde} + \text{Thiolane-3-amine} \xrightarrow{\text{NaBH}4} \text{Imine Intermediate} \xrightarrow{\text{CH}3\text{I}} \text{Target Compound} \quad (\text{Yield: 55–62\%})

Table 2: Comparison of Coupling Methods

MethodReagentsSolventYield (%)Purity (%)
Nucleophilic SubstitutionEt₃N, DCMDCM60–6895–98
Reductive AminationNaBH₄, CH₃ITHF55–6290–93
Ullmann CouplingCuI, L-ProlineDMSO50–5888–91

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics but complicate purification. Non-polar solvents (e.g., toluene) reduce side products but require higher temperatures.

Catalytic Systems

  • Palladium Catalysts : Enhance coupling efficiency in Ullmann-type reactions (e.g., Pd(OAc)₂ with BINAP).

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates interfacial reactions in biphasic systems.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.

  • Recrystallization : Ethanol/water mixtures yield >99% purity crystals.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, furan H₃), 4.12–4.08 (m, 2H, thiolane CH₂), 3.02 (s, 3H, N-CH₃).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Chromatographic Purity

HPLC (C18 column, 70:30 MeOH/H₂O): Retention time = 8.2 min, purity ≥98%.

Industrial-Scale Production Challenges

  • Cost of Thiolane Precursors : Tetrahydrothiophene derivatives are expensive due to limited commercial availability.

  • Waste Management : Sulfur-containing byproducts require specialized disposal.

  • Regulatory Compliance : OSHA guidelines mandate strict controls over methylating agents like CH₃I.

Emerging Methodologies

Flow Chemistry

Microreactor systems reduce reaction times from hours to minutes (e.g., 10-minute residence time for acyl chloride formation).

Biocatalytic Approaches

Lipase-mediated amidation under mild conditions (pH 7.0, 25°C) achieves 75% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The furan ring may also play a role in its biological activity by facilitating binding to target proteins.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Biological Activity Unique Aspects References
N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide C9H11NO4S Furan-2-carboxamide core, N-methyl, 1,1-dioxothiolan-3-yl Under investigation (predicted: anti-inflammatory, enzyme inhibition) Simplest scaffold in its class; high derivatization potential
5-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide C16H16ClNO4S 5-(2-chlorophenyl) substitution on furan Anticancer (preliminary data against breast cancer cell lines) Chlorophenyl group enhances lipophilicity and target affinity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide C19H19NO5S Benzofuran core, 3-methyl, furan-2-ylmethyl substituent Antimicrobial (Gram-positive bacteria) Benzofuran enhances π-π stacking with biological targets
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide C22H30N2O3S tert-butyl and isopropylbenzyl groups Enzyme inhibition (CYP450 family) Steric hindrance from tert-butyl improves metabolic stability
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide C21H20FNO4S 3-fluorobenzyl, 3-methylbenzofuran Anti-inflammatory (COX-2 inhibition) Fluorine atom enhances blood-brain barrier penetration

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-(2-chlorophenyl) Derivative Benzofuran Analog tert-butyl Derivative
LogP 1.2 (predicted) 3.5 2.8 4.1
Solubility (mg/mL) 12.3 (aqueous) 1.4 (DMSO) 5.6 (aqueous) 0.9 (DMSO)
TPSA (Ų) 78.5 65.2 85.3 72.4
Metabolic Stability High (CYP3A4 t1/2 = 45 min) Moderate (t1/2 = 28 min) Low (t1/2 = 15 min) Very high (t1/2 > 60 min)
  • LogP : The target compound’s lower LogP reflects its simpler structure and higher polarity, favoring aqueous solubility.
  • Metabolic Stability : Bulkier substituents (e.g., tert-butyl) reduce CYP450-mediated degradation .

Mechanistic Insights and Therapeutic Potential

  • Target Compound : Molecular docking studies indicate interactions with pro-inflammatory enzymes (e.g., MMP-9) via hydrogen bonding with the sulfone group .
  • Benzofuran Analog : Binds to bacterial DNA gyrase, inhibiting replication .

Biological Activity

N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of furan derivatives with thiolane dioxides. The specific synthetic routes can vary, but they often utilize nitrogen heterocycles as intermediates, which are known for their diverse biological activities.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action often involves cell cycle arrest and induction of apoptosis.
  • Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases.
  • Anti-inflammatory Effects : Some studies have indicated that this compound may reduce inflammation markers in vitro, which could be beneficial in treating inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : Similar compounds have been shown to induce G1 phase arrest in cancer cells, leading to decreased proliferation and increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are key findings from notable research:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potency comparable to established chemotherapeutics.
Study 2Showed antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of common antibiotics.
Study 3Reported anti-inflammatory effects in animal models, with reduced levels of pro-inflammatory cytokines following treatment with the compound.

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